Coenzyme A,S-octadecanoate

Description

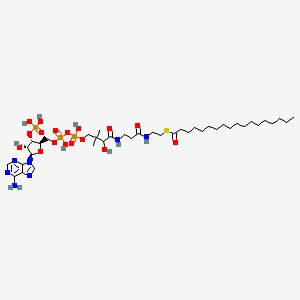

Coenzyme A,S-octadecanoate (commonly known as stearoyl-CoA) is a long-chain fatty acyl-CoA thioester derived from stearic acid (octadecanoic acid, C18:0). Its molecular formula is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034 g/mol . Structurally, it consists of a coenzyme A (CoA) moiety linked via a thioester bond to an 18-carbon saturated fatty acid chain.

Acyl-CoA molecules, including stearoyl-CoA, are central intermediates in lipid metabolism. They serve as substrates for fatty acid β-oxidation, elongation, and desaturation, and play roles in lipid biosynthesis (e.g., phospholipids, triglycerides) . Additionally, acyl-CoAs act as signaling molecules, regulating transcription factors (e.g., PPARs) and enzyme activity in metabolic pathways . In pathogenic bacteria like Mycobacterium tuberculosis, long-chain acyl-CoAs are critical for synthesizing complex cell wall lipids, such as mycolic acids .

Properties

Molecular Formula |

C39H70N7O17P3S |

|---|---|

Molecular Weight |

1034.0 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate |

InChI |

InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34?,38-/m1/s1 |

InChI Key |

SIARJEKBADXQJG-KBEKLFCESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis via Acyl-Coenzyme A Formation

The primary biological route for synthesizing Coenzyme A,S-octadecanoate involves the activation of octadecanoic acid by coenzyme A through an enzymatic process catalyzed by acyl-CoA synthetase (also known as fatty acid-CoA ligase). This process proceeds as follows:

- Step 1: Octadecanoic acid (stearic acid) is activated by ATP to form an acyl-adenylate intermediate.

- Step 2: Coenzyme A attacks this intermediate, forming the thioester bond and releasing AMP.

- Step 3: The product is this compound (stearoyl-CoA).

This enzymatic reaction is part of the fatty acid metabolism pathway, where fatty acids are converted into acyl-CoA derivatives for subsequent β-oxidation or lipid biosynthesis.

Microbial Production and Enzyme Specificity

Research on Acinetobacter species shows that acyl-CoA derivatives, including octadecanoate esters, can be biosynthesized intracellularly under specific growth conditions (e.g., nitrogen limitation and presence of n-alkanes). The strain M-1 accumulates wax esters such as octadecyl octadecanoate, suggesting that enzymes like acyl-CoA reductases and acyl transferases are involved in converting acyl-CoA to wax esters.

- Table 1 from Ishige et al. (2002) illustrates substrate specificity for hexadecyl hexadecanoate production, which is analogous to octadecyl octadecanoate synthesis:

| Strain | n-Hexadecane (μmol/mg protein) | n-Hexadecanol | cis-11-Hexadecenal | Hexadecanoic acid |

|---|---|---|---|---|

| Wild type | 9.70 | 4.75 | 2.40 | 7.26 |

| acrM-KO | 8.52 | 4.91 | 7.90 | 0 |

This data suggests that substrate availability and enzyme presence influence the yield of acyl-CoA derivatives and their downstream products.

Chemical Synthesis Approaches

While enzymatic synthesis is predominant in biological systems, chemical synthesis methods for Coenzyme A thioesters like this compound have been developed for research and industrial applications:

- Activation of Octadecanoic Acid: Chemical activation of octadecanoic acid to reactive intermediates such as acid chlorides or anhydrides.

- Coupling with Coenzyme A: The activated fatty acid derivative is reacted with coenzyme A under controlled pH and temperature to form the thioester bond.

- Purification: The product is purified by chromatographic methods (e.g., HPLC) to isolate this compound.

These chemical methods require careful control to avoid hydrolysis or side reactions due to the sensitivity of coenzyme A’s thiol group.

Analytical and Characterization Techniques

Preparation of this compound is often followed by analytical verification using:

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Nuclear Magnetic Resonance (NMR): Provides structural information on the thioester bond and fatty acid chain.

- High-Performance Liquid Chromatography (HPLC): Used for purification and quantification.

- Enzymatic Assays: To confirm biological activity and substrate specificity.

Research Discoveries and Advances

- Enzymatic Specificity: Studies show that altering enzyme genes (e.g., acyl-CoA reductase knockout) can shift the composition of acyl-CoA derivatives, thus controlling the fatty acid moiety in Coenzyme A thioesters.

- Fatty Acid Chain Length Control: The chain length and saturation of the fatty acid attached to coenzyme A can be modulated by substrate availability and enzyme specificity, impacting the properties of this compound and related compounds.

- Biotechnological Production: Microbial fermentation under optimized conditions can enhance production yields of Coenzyme A thioesters for industrial applications.

Summary Table: Preparation Methods of this compound

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Synthesis | Activation of octadecanoic acid by acyl-CoA synthetase | High specificity, biologically relevant | Requires enzyme availability, sensitive conditions |

| Microbial Biosynthesis | Use of Acinetobacter spp. or other microbes under specific conditions | Sustainable, scalable production | Complex regulation, by-products formation |

| Chemical Synthesis | Chemical activation of fatty acid, coupling with coenzyme A | Controlled reaction conditions, useful for research | Requires protection of thiol group, possible side reactions |

| Hybrid Biochemical Methods | Combining enzymatic and chemical steps for optimization | Enhanced yield and purity | More complex process control |

Chemical Reactions Analysis

Types of Reactions

Coenzyme A,S-octadecanoate undergoes various biochemical reactions, including:

Oxidation: Involved in the beta-oxidation pathway of fatty acids, where it is converted to acetyl-CoA.

Reduction: Participates in the reduction of fatty acids during biosynthesis.

Substitution: Acts as a substrate in transesterification reactions, where the octadecanoate group is transferred to other molecules.

Common Reagents and Conditions

Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.

Reduction: Involves enzymes like fatty acid synthase and reductases.

Substitution: Catalyzed by enzymes such as transacylases and transferases.

Major Products Formed

Acetyl-CoA: A key intermediate in the citric acid cycle.

Enoyl-CoA: An intermediate in the beta-oxidation pathway.

Various fatty acid derivatives: Formed through transesterification reactions.

Scientific Research Applications

Lipid Metabolism and Fatty Acid Activation

Role in Fatty Acid Metabolism

Stearoyl-CoA is crucial for the activation of long-chain fatty acids. The reaction can be summarized as follows:This activation is necessary for subsequent metabolic processes such as β-oxidation and lipid synthesis . The conversion of fatty acids into their acyl-CoA derivatives allows them to be transported into mitochondria for energy production or utilized in the synthesis of complex lipids.

Fatty Acid Elongation

Research indicates that stearoyl-CoA is involved in the elongation of fatty acids within cellular systems. The elongation process relies on acyl-CoA synthetases, which facilitate the incorporation of Coenzyme A into fatty acids, thereby regulating lipid composition and cellular function .

Cell Membrane Dynamics

Phospholipid Synthesis

Stearoyl-CoA serves as a precursor for the synthesis of phospholipids, which are fundamental components of cellular membranes. The availability of acyl-CoA derivatives influences membrane fluidity and functionality, impacting various cellular processes including signaling and transport .

Brain Lipid Metabolism

In neurological studies, stearoyl-CoA has been shown to play a significant role in brain lipid metabolism. Specific acyl-CoA synthetases regulate the composition of membrane lipids, which are essential for maintaining neuronal health and function . Disruption in these pathways can lead to neurological disorders.

Biochemical Research and Therapeutics

Antioxidant Properties

Coenzyme A has been implicated in cellular defense mechanisms against oxidative stress. It enhances the activity of antioxidant enzymes and increases levels of reduced glutathione, contributing to cellular protection during metabolic challenges .

Potential Therapeutic Applications

Given its central role in metabolism, stearoyl-CoA is being investigated for its potential therapeutic applications in metabolic disorders, obesity, and cardiovascular diseases. By modulating lipid metabolism pathways, it may offer new avenues for treatment strategies aimed at improving metabolic health .

Table 1: Summary of Key Studies Involving Coenzyme A, S-octadecanoate

Mechanism of Action

Coenzyme A,S-octadecanoate exerts its effects by acting as a carrier of acyl groups within cells. It forms thioester bonds with fatty acids, facilitating their transport and subsequent reactions in metabolic pathways. The molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. The pathways involved include the beta-oxidation pathway and the citric acid cycle, where it contributes to the generation of acetyl-CoA and energy production .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Differences

Acyl-CoA compounds vary in chain length, saturation, and biological roles. Below is a comparative analysis of stearoyl-CoA (C18:0) with other acyl-CoAs:

Key Observations:

Chain Length and Saturation: Saturated acyl-CoAs (e.g., stearoyl-CoA, palmitoyl-CoA) are predominantly involved in structural lipid synthesis and energy metabolism. Unsaturated acyl-CoAs (e.g., oleoyl-CoA, arachidonoyl-CoA) influence membrane fluidity and specialized lipid mediators . In Mycobacterium smegmatis, very-long-chain acyl-CoAs (e.g., C24) are essential for mycolic acid biosynthesis, a hallmark of mycobacterial cell walls .

Metabolic Pathways: Stearoyl-CoA: Serves as a substrate for elongation to very-long-chain fatty acids (e.g., C24) and is a precursor for sphingolipids . Palmitoyl-CoA: Central to de novo fatty acid synthesis; undergoes elongation/desaturation to form stearoyl-CoA or oleoyl-CoA . Oleoyl-CoA: Regulates stearoyl-CoA desaturase (SCD1), which introduces double bonds to form monounsaturated fatty acids .

Regulatory Roles :

Analytical and Pharmacological Insights

Analytical Methods:

- IP-RP-HPLC/ESI-HRMS : A high-resolution mass spectrometry method enables simultaneous quantification of diverse acyl-CoAs (e.g., stearoyl-CoA, palmitoyl-CoA) in bacterial extracts . This technique distinguishes compounds based on retention time, accurate mass (±0.02 m/z), and isotopic patterns .

Pharmacological Targeting:

Q & A

Q. What are the primary metabolic pathways involving Coenzyme A,S-octadecanoate, and how can researchers validate its role in lipid metabolism?

this compound (stearoyl-CoA) is a key intermediate in fatty acid metabolism, particularly in β-oxidation and lipid biosynthesis. To validate its role, researchers should:

- Use isotopic tracing (e.g., -labeled substrates) to track its incorporation into triglycerides or phospholipids .

- Employ enzyme activity assays (e.g., acyl-CoA synthetase or thioesterase activity) to quantify substrate specificity in vitro .

- Analyze gene knockout models (e.g., ACSL or FASN mutants) to observe metabolic perturbations via LC-MS-based lipidomics .

Q. How can researchers synthesize and purify this compound for in vitro studies?

Synthesis typically involves enzymatic conjugation of coenzyme A with stearic acid using acyl-CoA synthetases. Key steps include:

- Substrate preparation : Dissolve stearic acid in a buffer containing ATP, Mg, and CoA .

- Enzymatic reaction : Add recombinant acyl-CoA synthetase (e.g., E. coli-expressed FadD) and incubate at 37°C for 1–2 hours .

- Purification : Use reversed-phase HPLC with a C18 column and monitor absorbance at 260 nm to isolate the product .

Q. What experimental strategies are recommended to distinguish this compound from structurally similar acyl-CoA esters?

Differentiation requires analytical specificity:

- Chromatographic separation : Use UPLC with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient elution (0.1% formic acid in water/acetonitrile) .

- High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems to resolve exact masses (e.g., stearoyl-CoA: m/z 1005.3, palmitoyl-CoA: m/z 977.3) .

- MS/MS fragmentation : Compare diagnostic fragments (e.g., neutral loss of 507 Da for CoA moiety) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the pro-inflammatory vs. anti-inflammatory effects of this compound in cellular models?

Contradictions often arise from context-dependent effects (e.g., cell type, metabolic state). Methodological solutions include:

- Standardized models : Use primary hepatocytes or adipocytes instead of immortalized lines to reduce variability .

- Multi-omics integration : Correlate lipidomic data with transcriptomic (e.g., NF-κB or PPARγ pathways) and metabolomic profiles .

- Dose-response studies : Test physiologically relevant concentrations (1–50 µM) to avoid non-specific effects .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

Challenges include low abundance, matrix interference, and instability. Solutions involve:

- Stabilization : Add 10 mM dithiothreitol (DTT) to samples to prevent thioester hydrolysis .

- Enrichment : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate acyl-CoAs .

- Internal standards : Deuterated stearoyl-CoA (d-stearoyl-CoA) improves quantification accuracy in LC-MS/MS .

Q. How can researchers design a study to investigate the regulatory role of this compound in mitochondrial dynamics?

A robust experimental framework includes:

- Hypothesis-driven endpoints : Measure mitochondrial fission/fusion markers (e.g., DRP1, OPA1) via immunoblotting .

- Live-cell imaging : Use MitoTracker probes and time-lapse microscopy to observe morphology changes under stearoyl-CoA modulation .

- Metabolic flux analysis : Compare OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) using Seahorse assays .

Q. What statistical approaches are optimal for analyzing time-resolved data on this compound fluctuations during nutrient stress?

Advanced methods include:

- Mixed-effects modeling : Account for intra-sample variability in longitudinal lipidomic datasets .

- Pathway enrichment analysis : Use tools like MetaboAnalyst to link concentration changes to metabolic networks .

- Machine learning : Apply random forest or LASSO regression to identify predictive biomarkers of metabolic dysfunction .

Methodological Best Practices

- Literature review : Prioritize primary sources (e.g., Int. J. Mol. Sci., EcoSal Plus) over reviews to access raw data .

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and share protocols via repositories like MetaboLights .

- Ethical reporting : Disclose conflicts of interest and adhere to COPE guidelines for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.